molecular formula C12H11NO B3243593 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile CAS No. 158365-53-8

7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

Cat. No. B3243593
M. Wt: 185.22 g/mol
InChI Key: IBAXOSUDTXPJSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile involves the Claisen–Schmidt condensation reaction. In this process, appropriate starting materials react to form the desired compound. The yield is approximately 78% , and the melting point is 247°C . The compound’s structure is characterized using techniques such as NMR, FTIR, and MS spectroscopy .


Molecular Structure Analysis

The molecular formula of 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile is C₁₂H₁₁NO . Its chemical structure consists of a naphthalene ring with a cyano group (CN) and a methoxy group (OCH₃) attached. The compound’s 1H-NMR and 13C-NMR spectra provide insights into its structural features .

Scientific Research Applications

Synthesis Methods and Derivatives

  • A method for synthesizing 1-aminonaphthalene-2-carbonitrile derivatives has been developed, where treating 2-(1-arylethenyl)benzonitriles with 2-lithioacetonitrile yields 1-amino-4-aryl-3,4-dihydronaphthalene-2-carbonitriles, including variants related to 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile (Kobayashi et al., 2008).

Antibacterial Activity and Spectrofluorometric Characterization

  • A derivative synthesized from Chalcone and malononitrile, incorporating a methoxy-dihydronaphthalene structure, demonstrated significant antibacterial activity in vitro. This derivative also exhibited solvatochromic properties useful in spectrofluorometric studies (Khan, 2017).

Chemical Reactions and Solvolytic Elimination

  • Studies on the solvolysis of 1-methoxy-1-methyl-1,4-dihydronaphthalene, a related compound, showed exclusive formation of elimination products without intramolecular rearrangement, relevant for understanding the behavior of similar methoxy-dihydronaphthalene compounds (Jia & Thibblin, 2001).

Enantioselective Oxidation in Organic Synthesis

  • The enantioselective oxidation of compounds, including those with a 7-methoxy group in dihydronaphthalene, using chiral supporting electrolytes, is crucial for synthesizing specific enantiomers, which has applications in pharmaceutical synthesis (Maekawa et al., 2003).

Fluorescent Properties for Chemical Analysis

  • The fluorescent behavior of 3-pyridinecarbonitrile derivatives, synthesized from methoxy-dihydronaphthalenes, was studied, indicating potential applications in chemical sensing and analysis (Jachak et al., 2009).

Synthetic Process Optimization

  • Research on the synthetic process of 7-methoxy-naphthalen-1-yl-acetonitrile, a compound closely related to 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile, has been conducted, optimizing reaction conditions and achieving high purity, which is vital for consistent research and industrial applications (Zhou Min, 2012).

Potential in Cancer Research

  • Synthesis and characterization of new dihydronaphthalene derivatives, including those related to 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile, showed potent cytotoxic activities against human cancer cells, indicating potential applications in cancer research and therapy (Ahmed et al., 2020).

properties

IUPAC Name

7-methoxy-3,4-dihydronaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAXOSUDTXPJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC=C2C#N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241360
Record name 3,4-Dihydro-7-methoxy-1-naphthalenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

CAS RN

158365-53-8
Record name 3,4-Dihydro-7-methoxy-1-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158365-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-7-methoxy-1-naphthalenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7-methoxy-1-tetralone (39.65 g, 0.23 mol), zinc iodide (1.73 g, 5.4 mmol), and benzene (100 mLs) was added trimethylsilylcyanide (25.0 g. 0.25 mol). The mixture was stirred overnight at room temperature. Pyridine (350 mL) was added and phosphorous oxychloride (100 mL) was then added dropwise, with a slight temperature increase. The mixture was heated to reflux and held for 6 hr. TLC showed one mid-Rf spot for the desired product. The mixture was stirred overnight at room temperature. The mixture was carefully poured onto ice/hydrochloric acid (about 1.5 liter of 10% HCl). The total volume was 2 liters. This mixture was extracted with ethyl acetate (3×500 mLs), the organics combined and washed with water (2×500 mLs) and then brine (500 mLs). The ethyl acetate was dried over magnesium sulfate and evaporated off provide a liquid which on standing solidified. This crude solid was slurried in hexane and filtered to give 31.3 g (74%) of a tan solid. Some of this material was purified by silica gel chromatography (10% ethyl acetate-hexanes) to provide a solid: mp 47-49° C.; 1H NMR (DMSO-d6): δ 2.44-2.50 (2H, m), 2.72 (2H, t, J=8.4 Hz), 6.81 (1H, d, J=2.6 Hz), 6.90 (1H, dd, J=2.9 Hz, J=8.2 Hz), 7.17-7.19 (2H, m); MS m/z 168 ([M−H]−);
Quantity
39.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
catalyst
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RE Mewshaw, RJ Edsall, C Yang… - Journal of medicinal …, 2005 - ACS Publications
The 2-phenylnaphthalene scaffold was explored as a simplified version of genistein in order to identify ER selective ligands. With the aid of docking studies, positions 1, 4, and 8 of the 2-…
Number of citations: 178 pubs.acs.org
MD Meyer, RJ Altenbach, FZ Basha… - Journal of medicinal …, 2000 - ACS Publications
In search of a uroselective agent that exhibits a high level of selectivity for the α 1A receptor, a novel series of tricyclic hexahydrobenz[e]isoindoles was synthesized. A generic …
Number of citations: 56 pubs.acs.org

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